4-Methyltetrahydro-2H-pyran-4-carbaldehyde

説明

Significance of Tetrahydropyran (B127337) Moieties in Organic Synthesis and Natural Products Chemistry

The tetrahydropyran (THP) moiety, a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom, is a fundamental structural unit in organic chemistry. researchgate.net Its significance is underscored by its presence in a vast array of biologically active compounds and its utility as a versatile tool in organic synthesis. researchgate.netguidechem.com The THP ring system forms the core of pyranose sugars, such as glucose, which are central to biochemistry. wikipedia.org

In the realm of natural products, the tetrahydropyran scaffold is a recurring motif in molecules exhibiting potent biological activities. researchgate.net These include marine toxins, pheromones, and complex macrolides with pharmaceutical applications, such as the anticancer agents bryostatin (B1237437) and eribulin. guidechem.comchemicalbook.com The prevalence of this structural core in medicinally important molecules has made the development of synthetic methodologies for its construction a key objective in organic synthesis. researchgate.net

Synthetic chemists employ various strategies to construct the THP ring, including hetero-Diels-Alder reactions, Prins cyclizations, ring-closing metathesis, and oxa-Michael reactions. researchgate.net Furthermore, the 2-tetrahydropyranyl (THP) group is widely used as a protecting group for alcohols. This is achieved by reacting an alcohol with 3,4-dihydropyran to form a THP ether, which is stable under many reaction conditions but can be easily removed by acid-catalyzed hydrolysis. wikipedia.orgchemicalbook.com

Overview of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde within the Context of Cyclic Ethers

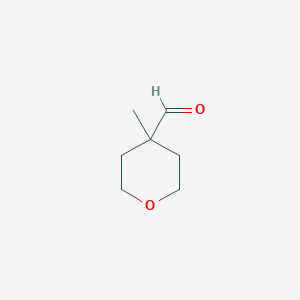

This compound is a specific derivative of tetrahydropyran, which belongs to the class of organic compounds known as cyclic ethers. Its structure features the characteristic tetrahydropyran ring, with a methyl group and a carbaldehyde (or formyl) group attached to the same carbon atom at the 4-position.

Below are the key chemical identifiers and properties for this compound:

| Property | Value |

| CAS Number | 65626-22-4 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| SMILES | O=CC1(C)CCOCC1 |

As a functionalized tetrahydropyran, this compound serves as a valuable building block in organic synthesis. The presence of a reactive aldehyde group on the stable tetrahydropyran scaffold allows for a wide range of chemical transformations, making it an intermediate for the synthesis of more complex molecules. chembk.com

Research Landscape of Carbaldehyde Functional Groups in Heterocyclic Systems

The carbaldehyde group, with its R-CH=O structure, is one of the most important functional groups in organic chemistry. wikipedia.org When attached to a heterocyclic ring, it imparts significant reactivity, enabling a plethora of synthetic transformations. The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

In heterocyclic chemistry, aldehydes are crucial intermediates for the construction of diverse and complex molecular architectures. rsc.org They participate in a variety of name reactions, including the Wittig, Grignard, and aldol (B89426) reactions, allowing for the extension of carbon chains and the formation of new ring systems. wikipedia.orgambeed.com For instance, heterocyclic aldehydes are used in multicomponent reactions to rapidly build libraries of pharmaceutically relevant compounds. rsc.org

The reactivity of the aldehyde group can be harnessed to synthesize fused heterocyclic systems. Research has demonstrated the utility of aldehyde-functionalized heterocycles in synthesizing pyrroloquinolines, pyrrolo-oxadiazoles, and other medicinally important scaffolds. rsc.org The study of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones has also revealed significant biological activities, highlighting the importance of the carbaldehyde moiety in medicinal chemistry. nih.gov

Emerging Research Directions for this compound

While specific research exclusively focused on this compound is specialized, its value as a synthetic intermediate points toward several emerging research directions. Given its structure, the compound is a prime candidate for use in the synthesis of novel, complex molecules with potential biological activity, leveraging the established importance of the tetrahydropyran core. guidechem.comchemicalbook.com

Future research is likely to involve the use of this compound in:

Diversity-Oriented Synthesis: Its bifunctional nature (a stable heterocyclic core and a reactive aldehyde) makes it suitable for creating diverse libraries of compounds for high-throughput screening in drug discovery.

Asymmetric Synthesis: The development of stereoselective reactions involving the aldehyde group could lead to the synthesis of chiral molecules, which is critical in pharmaceutical development. The Petasis borono-Mannich reaction is one such multicomponent reaction that can create chiral amino alcohols. acs.org

Development of Novel Bioactive Agents: Incorporating this substituted tetrahydropyran moiety into larger molecules could lead to new therapeutic agents, building on the precedent of other tetrahydropyran-containing natural products and drugs. guidechem.comresearchgate.net

Catalysis Research: The synthesis of new derivatives of 1,4-dihydropyran using novel catalysts is an active area of research, suggesting that new synthetic routes involving precursors like this compound may be explored. nih.gov

The compound's availability for research purposes indicates its role as a building block in ongoing chemical research and development. 1stsci.combldpharm.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWKQAMCAQYQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608991 | |

| Record name | 4-Methyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65626-22-4 | |

| Record name | 4-Methyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 4 Methyltetrahydro 2h Pyran 4 Carbaldehyde

Strategic Approaches to Tetrahydropyran (B127337) Ring Construction in the Context of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

The formation of the tetrahydropyran ring is the foundational step in the synthesis of this compound. The Prins reaction and its variants have become a cornerstone for the stereoselective synthesis of substituted THP rings from simple acyclic precursors. nih.govnih.gov This acid-catalyzed reaction typically involves the electrophilic addition of an aldehyde to a homoallylic alcohol. wikipedia.org The resulting oxocarbenium ion intermediate undergoes intramolecular cyclization, driven by the nucleophilic attack of the alkene, to form the six-membered ring. whiterose.ac.uk This approach allows for the construction of highly functionalized THPs with significant control over the stereochemical outcome. nih.gov

The Prins cyclization is a robust method for creating substituted tetrahydropyrans. nih.gov The reaction condenses a homoallylic alcohol with a carbonyl compound, proceeding through an oxocarbenium ion which is then trapped intramolecularly by the alkene. acs.org The nature of the reactants, the catalyst, and the reaction conditions dictates the final product, which can range from a 4-halotetrahydropyran to a dihydropyran upon elimination. nih.govwikipedia.org For the synthesis of a 4,4-disubstituted THP like the target compound, a key strategy involves using a tertiary homoallylic alcohol, such as 2-methylbut-3-en-2-ol, which can react with an aldehyde to establish the quaternary center at the C4 position.

The choice of catalyst is critical in Prins cyclizations, influencing reaction rates, yields, and selectivity. A wide array of both Brønsted and Lewis acids, as well as solid-supported heterogeneous catalysts, have been successfully employed.

Brønsted Acids: Strong protic acids like trifluoroacetic acid (TFA) and sulfuric acid were used in early developments of the Prins reaction. nih.gov More complex Brønsted superacids have also been utilized for highly diastereoselective cyclizations. nih.gov

Lewis Acids: Lewis acids are extensively used to activate the aldehyde component, facilitating the formation of the key oxocarbenium intermediate under milder conditions than many Brønsted acids. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and indium(III) triflate (In(OTf)₃). nih.gov More recently, bismuth(III) chloride (BiCl₃) and iron(III) chloride (FeCl₃) have been shown to be effective, sometimes in combination with a halide source like trimethylsilyl (B98337) chloride (TMSCl), to produce halogenated THP derivatives. acs.orguva.es

Heterogeneous Catalysts: To improve catalyst recovery and simplify purification, solid-supported catalysts have been developed. Amberlyst® 15, an acidic ion-exchange resin, has proven effective for synthesizing polysubstituted tetrahydropyrans. nih.gov

Below is a table summarizing various catalytic systems used in Prins cyclizations for the formation of substituted tetrahydropyrans.

| Catalyst Type | Specific Catalyst | Substrates | Key Features |

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Cyclopropylcarbinol and aldehyde | Generates a homoallylic cation for cyclization. nih.gov |

| Brønsted Acid | Brønsted Superacid | Unsaturated enol ether | Highly diastereoselective formation of 4-methylenetetrahydropyran. nih.gov |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Homoallylic alcohol and aldehyde | Used in the synthesis of 4-chlorotetrahydropyran intermediates. nih.gov |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Homoallylic alcohol and aldehyde | Provides excellent stereoselectivity under mild conditions. |

| Lewis Acid | Bismuth(III) Chloride (BiCl₃) / TMSCl | Terminal cyclopropylsilyl alcohol and aldehyde | High yield and excellent stereoselectivity for tetrasubstituted THPs. acs.org |

| Lewis Acid | Indium(III) Bromide (InBr₃) / TMSBr | γ-Brominated homoallylic alcohol and aldehyde | Efficient construction of 2,6-cis-4,5-dibromo-tetrasubstituted THPs. organic-chemistry.org |

| Heterogeneous | Amberlyst® 15 | Homoallylic alcohol and aldehyde | Enables synthesis of THPs with three contiguous stereocenters. nih.gov |

Achieving a high degree of stereocontrol is a major advantage of the Prins cyclization. The stereochemical outcome is largely determined by the chair-like transition state of the oxocarbenium ion intermediate. nih.gov Substituents at the 2- and 6-positions preferentially adopt an equatorial orientation to minimize steric strain, which typically results in the formation of cis-2,6-disubstituted tetrahydropyrans. whiterose.ac.uk

The formation of multiple new stereogenic centers can be achieved in a single step with excellent diastereoselectivity. organic-chemistry.org For instance, the cyclization of γ-brominated homoallylic alcohols using an indium bromide catalyst system allows for the construction of 2,4,5,6-tetrasubstituted tetrahydropyran rings with well-defined stereochemistry. organic-chemistry.org The geometry of the starting alkene and the nature of the substituents play a crucial role in directing the stereochemical pathway of the cyclization. nih.gov

Reaction conditions, including solvent, temperature, and reactant stoichiometry, significantly impact the outcome of the Prins reaction. The polarity of the solvent can influence the enantioselectivity of asymmetric Prins cyclizations. nih.gov For example, in certain catalytic systems, a decrease in solvent polarity has been shown to increase the enantioselectivity of the reaction. nih.gov Dichloromethane (B109758) is a commonly used solvent for these transformations. acs.orgorganic-chemistry.org

Temperature is another critical parameter. Low temperatures, such as 0 °C or -78 °C, are often employed to enhance selectivity and prevent side reactions. wikipedia.org The choice of the nucleophile, which can be the counterion of the acid or an external additive, determines the substituent at the C4 position if the intermediate carbocation is trapped. When no external nucleophile is present, elimination of a proton often occurs, leading to the formation of a dihydropyran or a 4-methylenetetrahydropyran. nih.gov

Ozonolysis is a powerful and reliable organic reaction used to cleave carbon-carbon double bonds, replacing them with carbonyl groups. masterorganicchemistry.com This method provides a direct route to the carbaldehyde functionality of the target molecule from an appropriate alkene precursor. A logical precursor for this compound is 4-methyl-4-methylenetetrahydro-2H-pyran. This intermediate can be synthesized via a Prins cyclization of a suitable homoallylic alcohol with formaldehyde, where the reaction terminates through proton elimination.

The ozonolysis reaction proceeds in two main steps:

Ozone Addition: Ozone (O₃) is bubbled through a solution of the alkene, typically at low temperatures (e.g., -78 °C), to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). masterorganicchemistry.com

Workup: The ozonide is then cleaved under specific workup conditions. To obtain an aldehyde, a reductive workup is necessary to prevent over-oxidation to a carboxylic acid. Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc metal with water. masterorganicchemistry.com Using a cold solution of ozone in methanol (B129727) followed by a reducing agent can achieve near-quantitative formation of the aldehyde. biu.ac.il

An alternative and highly common method for generating an aldehyde is the controlled oxidation of a primary alcohol. The direct precursor for this route is (4-methyltetrahydro-2H-pyran-4-yl)methanol. This alcohol can be synthesized by reacting a suitable C4-ester substituted tetrahydropyran, such as ethyl 4-methyltetrahydro-2H-pyran-4-carboxylate, with a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.comchemicalbook.com

Once the primary alcohol precursor is obtained, it can be oxidized to the target carbaldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. Several reagents and reaction systems are well-suited for this selective transformation.

| Oxidation Method | Reagent(s) | Typical Solvent | Description |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | A mild and reliable reagent that efficiently oxidizes primary alcohols to aldehydes with minimal over-oxidation. |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Dichloromethane (CH₂Cl₂) | A widely used method that operates at low temperatures (-78 °C) and is compatible with many functional groups. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | A popular method known for its mild, neutral conditions and rapid reaction times at room temperature. |

These methods provide reliable pathways to convert (4-methyltetrahydro-2H-pyran-4-yl)methanol into this compound in good yield.

Alternative Cyclization and Ring-Forming Reactions

Beyond traditional methods, several alternative cyclization and ring-forming reactions are employed for the construction of the substituted tetrahydropyran core of this compound. These strategies offer diverse pathways to access the target molecule and its derivatives.

One prominent strategy is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. abo.firesearchgate.net This reaction proceeds through an oxocarbenium ion intermediate, leading to the formation of the tetrahydropyran ring. rsc.org The stereochemical outcome of the Prins cyclization can often be controlled to favor specific diastereomers. For instance, the use of phosphomolybdic acid in water can yield all-cis-selective products.

Hetero-Diels-Alder reactions provide another powerful tool for constructing the THP ring. This cycloaddition involves a diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms. The resulting cycloadduct can then be further elaborated to yield the desired substituted tetrahydropyran.

Other notable methods include:

Intramolecular oxa-Michael reactions: This involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound.

Ring-closing metathesis (RCM): A versatile method that utilizes ruthenium or molybdenum catalysts to form the cyclic ether from a diene precursor.

Metal-mediated cyclizations: Various transition metals, including gold and copper, can catalyze the intramolecular hydroalkoxylation of hydroxy olefins or allenes to form the tetrahydropyran ring. organic-chemistry.org

Reductive etherification: This method involves the intramolecular cyclization of a keto-alcohol or a lactol.

These alternative methodologies provide chemists with a broad toolkit to synthesize the this compound scaffold, with each method offering unique advantages in terms of substrate scope, efficiency, and stereocontrol.

Diastereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

Achieving high levels of stereocontrol is crucial in modern organic synthesis. For this compound, which contains a quaternary stereocenter at the C4 position, diastereoselective and enantioselective methods are essential for accessing specific stereoisomers.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. In the synthesis of chiral tetrahydropyrans, auxiliaries can be attached to either the acyclic precursor or one of the coupling partners in a cyclization reaction. This approach allows for the transfer of chirality from the auxiliary to the newly formed stereocenters in the product. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.

Asymmetric Catalysis in Tetrahydropyran Carbaldehyde Synthesis

Asymmetric catalysis has emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. rsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis , in particular, has seen significant growth in the asymmetric synthesis of tetrahydropyrans. rsc.orgnih.gov Chiral small organic molecules, such as proline derivatives and squaramides, can catalyze cascade reactions that construct the tetrahydropyran ring with high enantioselectivity. nih.gov For instance, an organocatalytic Michael/Henry/ketalization cascade sequence can produce highly functionalized tetrahydropyrans with multiple contiguous stereocenters in good yields and excellent enantiomeric excesses. nih.gov

Metal-based catalysts are also widely employed. For example, ruthenium-catalyzed dynamic kinetic resolution can establish multiple stereocenters in a single operation.

Control of Stereocenters in this compound Ring and Side Chain

The stereochemistry of the substituents on the tetrahydropyran ring is critical for the molecule's properties and biological activity. The quaternary stereocenter at the C4 position, bearing both a methyl and a carbaldehyde group, presents a significant synthetic challenge.

The relative stereochemistry between substituents on the ring can often be controlled by the choice of cyclization strategy. The Prins cyclization, for example, typically proceeds via a chair-like transition state, leading to diequatorial substitution in the product and thus favoring the formation of the cis-diastereomer.

The absolute stereochemistry is typically controlled using the asymmetric methods described above. By employing a chiral catalyst or auxiliary, it is possible to selectively synthesize one enantiomer of this compound over the other. The specific catalyst and reaction conditions will determine which enantiomer is favored.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgpsu.edusigmaaldrich.comsphinxsai.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.orgnih.govjocpr.comprimescholars.com Cascade or domino reactions are particularly effective in this regard as they combine multiple transformations in a single step, reducing the number of reagents and purification steps. rsc.org

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. rsc.org Asymmetric organocatalysis and transition-metal catalysis are prime examples of this principle in action for tetrahydropyran synthesis. nih.gov

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. mdpi.com Research into water-based reactions or the use of bio-based solvents is an active area.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com Many organocatalytic reactions can be performed under mild conditions.

By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free Synthesis Methodologies

A significant step towards greener synthesis is the elimination of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative.

One approach is mechanochemistry , where mechanical force (e.g., ball milling) is used to initiate chemical reactions. nih.gov This technique can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. For the synthesis of pyran derivatives, mechanochemical multicomponent reactions have been shown to be effective. nih.gov

Another strategy involves using a small amount of a catalyst under solvent-free conditions. For example, a Prins cyclization can be promoted by trimethylsilyl halide without any solvent, affording the product in good to excellent yields. nih.govresearchgate.net This approach not only eliminates the need for a solvent but can also simplify product isolation, as the product can sometimes be purified by simple filtration. nih.gov

Utilization of Heterogeneous Catalysts for Sustainable Production

The synthesis of substituted tetrahydropyrans, including this compound, is increasingly focused on sustainable methods that minimize environmental impact. Heterogeneous catalysts are central to this green chemistry approach, offering significant advantages such as ease of separation from the reaction mixture, potential for recycling and reuse, and often higher stability under various reaction conditions. nih.govsemanticscholar.org These catalysts are crucial in developing economically and environmentally friendly production protocols. nih.gov

Research into the synthesis of the pyran ring structure has highlighted the effectiveness of various solid catalysts. While direct catalytic synthesis of this compound is not extensively detailed in dedicated literature, the formation of the core tetrahydropyran ring through reactions like the Prins cyclization provides a strong basis for applying heterogeneous catalysis. researchgate.net The Prins cyclization of an alkene alcohol with an aldehyde is a key atom-economical route to substituted tetrahydropyranols, which are direct precursors to the target carbaldehyde.

Various solid acid catalysts have been investigated for such cyclizations, demonstrating the versatility of this approach. Materials such as smectite clays (e.g., montmorillonite K10), zeolites (e.g., Ce-MCM-41), and metal-modified silica have been successfully employed. researchgate.net For instance, the use of Fe-modified silica has been studied for the Prins cyclization producing substituted tetrahydropyranols. researchgate.net Furthermore, multicomponent reactions (MCRs) catalyzed by heterogeneous systems represent an efficient pathway to complex pyran derivatives. nih.gov Catalysts like nano-Fe3O4, metal-organic frameworks (MOFs), and alum [NH4Al(SO4)2·12H2O] have proven effective in one-pot syntheses of various 4H-pyran structures, showcasing the potential for high yields and short reaction times. nih.govnih.gov

The table below summarizes representative heterogeneous catalysts used in the synthesis of related pyran structures, which could be adapted for the production of intermediates for this compound.

| Catalyst | Reaction Type | Substrates | Key Findings |

| Fe-modified Silica | Prins Cyclization | Isoprenol and Isovaleraldehyde | Effective for producing 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. researchgate.net |

| Montmorillonite K10 | Prins Cyclization | Isoprenol and Benzaldehyde | Serves as an effective acid catalyst for the cyclization reaction. researchgate.net |

| Alum [NH4Al(SO4)2·12H2O] | Three-component reaction | Dimedone, Aldehydes, Malononitrile | Inexpensive, non-toxic, and reusable catalyst for tetrahydrobenzo[b]pyran synthesis. |

| Cu2(NH2-BDC)2(DABCO) (MOF) | Mechanochemical MCR | Aldehydes, Malononitrile, 1,3-dicarbonyls | Efficient solvent-free synthesis of 4H-pyrans with good to excellent yields. nih.gov |

| CsOH/γ-Al2O3 | Three-component reaction | Aromatic aldehyde, Malononitrile, Acetoacetate | Highly active and reusable catalyst for 4H-pyran synthesis at room temperature. heteroletters.org |

The reusability of these catalysts is a key feature for sustainable production. For example, CsOH/γ-Al2O3 was reportedly reused for at least four cycles with only a slight loss of activity, and alum has also been shown to be recyclable over several consecutive runs. heteroletters.org This recyclability significantly reduces chemical waste and production costs, aligning with the core principles of green chemistry.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.comnih.gov An ideal, 100% atom-economical reaction incorporates all atoms from the reactants into the final product, generating no waste. primescholars.com This principle is a critical metric for evaluating the sustainability of a synthetic route.

In the context of synthesizing this compound, optimizing for atom economy involves selecting reaction types that maximize material incorporation. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.govnih.gov

The synthesis of tetrahydropyran structures can be significantly "greened" by combining the principles of pot, atom, and step economy (PASE). whiterose.ac.ukrsc.org This strategy involves designing a synthetic route where multiple reaction steps are carried out in a single vessel ("one-pot"), all reactant atoms are maximally utilized, and the total number of synthetic steps is minimized. whiterose.ac.uk

A hypothetical comparison of synthetic pathways to a 4-substituted-4-methyltetrahydropyran precursor illustrates the importance of atom economy.

Pathway A (Less Economical): A multi-step sequence involving protection of functional groups, followed by a Grignard reaction and subsequent deprotection and oxidation. This route would use stoichiometric reagents (e.g., protecting groups, oxidizing agents like Dess-Martin periodinane) that have high molecular weights and are not incorporated into the final product, leading to poor atom economy. nih.gov

Pathway B (More Economical): A catalytic one-pot multicomponent reaction or a domino reaction like the Prins cyclization. Such a process, particularly a cycloaddition, integrates most or all of the atoms of the starting materials into the product structure, resulting in a significantly higher atom economy. nih.govnih.gov

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The following table provides a theoretical comparison of atom economy for key reaction types that could be employed in the synthesis of the tetrahydropyran core.

| Reaction Type | General Equation | Theoretical Atom Economy | Notes |

| Prins Cyclization (Addition) | Alkene Alcohol + Aldehyde → Tetrahydropyranol | 100% | All atoms from the reactants are incorporated into the product. This is an ideal reaction type for maximizing atom economy. nih.govnih.gov |

| Wittig Reaction (Substitution) | Ketone + Phosphonium (B103445) Ylide → Alkene + Phosphine Oxide | < 50% | A significant portion of the mass comes from the triphenylphosphine oxide byproduct, which is waste, resulting in poor atom economy. |

| Grignard Reaction (Addition) | Ketone + Grignard Reagent → Alcohol | 100% (before workup) | The initial addition is 100% atom economical, but the subsequent aqueous workup and generation of magnesium salts reduce the overall process economy. |

| Dess-Martin Oxidation | Alcohol + Dess-Martin Periodinane → Aldehyde | ~20-30% | A reagent with a high molecular weight (424 g/mol ) is used to remove two hydrogen atoms, making this a very atom-uneconomical transformation. nih.gov |

To achieve high reaction efficiency, optimization focuses on using catalytic rather than stoichiometric reagents, minimizing the use of solvents and auxiliary substances, and designing reaction sequences that combine several transformations in a single step. primescholars.com By prioritizing catalytic, atom-economical reactions, the synthesis of this compound can be aligned with modern standards of sustainable chemical production.

Chemical Reactivity and Transformation of 4 Methyltetrahydro 2h Pyran 4 Carbaldehyde

Aldehyde Functional Group Reactivity in the Context of a Tetrahydropyran (B127337) Ring

The presence of the tetrahydropyran ring, a bulky, non-planar substituent at the quaternary carbon adjacent to the carbonyl group, can sterically influence the approach of reagents to the aldehyde. However, the fundamental reactivity of the aldehyde group remains, allowing for a range of classical transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in 4-Methyltetrahydro-2H-pyran-4-carbaldehyde is susceptible to attack by various nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate, which is then typically protonated to yield the final alcohol product.

A notable example is the addition of cyanide, a reaction that forms cyanohydrins. In a documented procedure, this compound reacts with trimethylsilyl (B98337) cyanide in the presence of (S)-(+)-phenylglycinol. google.com This reaction first involves the formation of an imine intermediate with the chiral amine, which then undergoes diastereoselective addition of the cyanide. This process highlights the aldehyde's capacity to participate in multicomponent reactions to generate stereochemically complex molecules.

Organometallic reagents, such as Grignard and organolithium reagents, are also expected to readily add to the carbonyl group, forming new carbon-carbon bonds and leading to secondary alcohols. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. nih.govmasterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Cyanide | (S)-(+)-Phenylglycinol, Trimethylsilyl cyanide, DCM, 0 °C to RT, 24 h | (R)-2-(((S)-1-hydroxy-2-phenylethyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetonitrile | google.com |

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents can convert the aldehyde into the corresponding carboxylic acid. A relevant example is the oxidation of the structurally similar 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde using potassium permanganate (B83412) (KMnO₄) in water at room temperature, which proceeds in high yield. google.com This suggests that this compound would similarly be oxidized to 4-methyltetrahydro-2H-pyran-4-carboxylic acid under these or similar conditions, such as using Jones reagent (CrO₃ in sulfuric acid).

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-methyltetrahydro-2H-pyran-4-yl)methanol. This transformation is typically achieved with hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF are standard reagents for this purpose. orientjchem.orgorganic-chemistry.orgresearchgate.net The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. For instance, the reduction of the related ethyl tetrahydro-2H-pyran-4-carboxylate to (tetrahydro-2H-pyran-4-yl)methanol is efficiently accomplished with LiAlH₄, indicating the aldehyde would be reduced under similar, if not milder, conditions. chemicalbook.com

| Reaction Type | Reagent(s) | Product | Typical Conditions | Reference Example (Similar Compound) |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | Water, Room Temperature | google.com |

| Reduction | Sodium borohydride (NaBH₄) | (4-Methyltetrahydro-2H-pyran-4-yl)methanol | Methanol (B129727) or Ethanol, 0 °C to RT | chemicalbook.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (4-Methyltetrahydro-2H-pyran-4-yl)methanol | THF or Diethyl ether, 0 °C to RT | chemicalbook.com |

Wittig Reactions and Olefination Strategies

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. These reactions involve the reaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). The tetrahydropyran ring itself is stable under typical Wittig reaction conditions, as evidenced by the use of 4-methyltetrahydropyran (4-MeTHP) as a solvent for such transformations. nih.govnih.gov

The reaction of this compound with a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base, would lead to the formation of a substituted alkene. The stereochemical outcome (E or Z isomer) of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.

The Horner-Wadsworth-Emmons reaction, which employs phosphonate esters, typically offers excellent stereoselectivity for the (E)-alkene and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed during workup. chemicalbook.com This makes it a highly effective strategy for the olefination of aldehydes like this compound.

While specific examples of Wittig or HWE reactions on this compound are not readily found in the surveyed literature, the general reactivity of aldehydes suggests these transformations are feasible and would provide a reliable route to various vinyl-substituted tetrahydropyran derivatives.

Aldol (B89426) and Related Condensations

Aldol reactions involve the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. Since this compound lacks α-hydrogens, it cannot form an enolate itself and therefore cannot act as the nucleophilic component in an aldol reaction.

However, it can act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation with another aldehyde or ketone that does possess α-hydrogens. organic-chemistry.orgnih.gov In such a reaction, a base would deprotonate the enolizable carbonyl compound to form an enolate, which would then attack the carbonyl carbon of this compound. Subsequent dehydration of the aldol addition product would yield an α,β-unsaturated aldehyde or ketone. This strategy would be effective for synthesizing derivatives where the tetrahydropyran moiety is attached to a conjugated system, provided that self-condensation of the enolizable partner is minimized, for instance, by using a non-enolizable ketone partner or specific reaction conditions.

Reactions Involving the Tetrahydropyran Ring System

Ring-Opening Reactions

The tetrahydropyran ring is a cyclic ether and is generally stable to many reagents, including bases, organometallics, and mild oxidizing and reducing agents. However, under strong acidic conditions or in the presence of certain Lewis acids, the ether linkage can be cleaved.

Substitutions and Derivatizations on the Pyran Ring

The tetrahydropyran (THP) ring, also known as oxane, is a saturated heterocyclic ether. wikipedia.org While the primary reactivity of this compound is dominated by the aldehyde functional group, the pyran ring itself can undergo certain transformations. The ether linkage within the ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strongly acidic conditions, particularly with Lewis acids like boron tribromide (BBr₃). nih.gov

Studies on the oxidative degradation of 4-methyltetrahydropyran (4-MeTHP), a closely related solvent, indicate that the ring can be oxidized under certain conditions. The degradation is often initiated by hydrogen abstraction, primarily at the C2 position adjacent to the ring oxygen, which can lead to the formation of C2-oxidized products like lactones (e.g., 4-methyltetrahydro-2H-pyran-2-one). researchgate.netresearchgate.net While the C4 position is quaternary in the title compound, making it resistant to direct oxidation at that carbon, the principles of ring oxidation at other positions remain relevant.

Furthermore, derivatization can be achieved through reactions that proceed via ring-opening followed by cyclization, or through metal-mediated processes, although these are less common for simple substitutions. researchgate.netrsc.org The development of new synthetic methodologies, such as intramolecular hydroalkoxylation, provides pathways to construct substituted THP rings, highlighting the ongoing research into modifying this common structural motif. organic-chemistry.org

Table 1: Potential Reactions on the Tetrahydropyran Ring

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Ring Cleavage | Strong Lewis Acids (e.g., BBr₃) | Dihalogenated or hydroxy-halogenated acyclic compounds | The ether bond is cleaved under harsh acidic conditions. nih.gov |

| Oxidation | Strong Oxidants (e.g., DMP, m-CPBA) | Lactones (oxidation at C2/C6), other ring-opened products | Degradation pathways often involve radical intermediates. researchgate.netresearchgate.net |

| Halogenation | Radical Halogenating Agents | Halogen-substituted pyran ring | Typically occurs at positions with available C-H bonds via a radical mechanism. |

Conformational Analysis and its Influence on Reactivity

The tetrahydropyran ring typically adopts a low-energy chair conformation, similar to cyclohexane. For monosubstituted tetrahydropyrans, the substituent generally prefers to occupy the equatorial position to minimize steric hindrance. acs.org In this compound, the C4 carbon is geminally disubstituted with both a methyl and a formyl group.

In the most stable chair conformation, the bulkier substituent at a given position will preferentially occupy the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. However, with two substituents on the same carbon, one must be axial while the other is equatorial, or the ring may adopt a twist-boat conformation, though this is generally higher in energy. The specific conformational preference would be determined by the relative steric demands of the methyl versus the formyl group.

This conformational arrangement has a direct impact on the molecule's reactivity.

Steric Accessibility : The aldehyde (formyl) group is the primary site of reaction. Its accessibility to incoming nucleophiles is dictated by its axial or equatorial position. An equatorially positioned formyl group is more sterically unhindered and thus more readily attacked by nucleophiles.

Ring Stability : Reactions that involve the formation of transition states or intermediates will favor pathways that maintain the stable chair conformation. Any transformation that would force the ring into a higher-energy conformation (like a boat or twist-boat) would face a higher activation barrier.

Computational and spectroscopic studies on related substituted tetrahydropyrans have confirmed the prevalence of the chair conformation and have been used to analyze the influence of substituents on ring geometry and reactivity. researchgate.net

Table 2: Conformational Features of 4-Substituted Tetrahydropyrans

| Feature | Description | Implication for Reactivity |

| Ring Conformation | Predominantly a chair conformation. | Provides a stable, low-energy ground state for the molecule. |

| Substituent Position | At the gem-disubstituted C4, one group is axial and one is equatorial. | The equatorial position offers greater steric accessibility for the formyl group, enhancing its reactivity towards nucleophiles. |

| Energy Barriers | Higher energy for boat or twist-boat conformations. | Reaction pathways that avoid these high-energy states are kinetically favored. |

Formation of Advanced Chemical Intermediates and Derivatives from this compound

Conversion to Carboxylic Acids and Esters

The aldehyde functional group of this compound is readily oxidized to form the corresponding carboxylic acid, 4-methyltetrahydro-2H-pyran-4-carboxylic acid . This transformation is a standard organic reaction that can be accomplished using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) in an aqueous solution at room temperature, which can produce the carboxylic acid in high yield. google.com Other strong oxidizing agents such as Jones reagent (CrO₃ in sulfuric acid) are also effective.

The resulting carboxylic acid is a valuable synthetic intermediate. It can be further converted into various ester derivatives through esterification. A standard method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. asianpubs.org Alternatively, the carboxylic acid can be reacted with an alkylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate to yield the corresponding methyl ester, methyl 4-methyltetrahydro-2H-pyran-4-carboxylate . echemi.comchemicalbook.com

Table 3: Synthesis of Carboxylic Acid and Ester Derivatives

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | This compound | 1. Potassium Permanganate (KMnO₄) 2. Acid workup | 4-Methyltetrahydro-2H-pyran-4-carboxylic acid google.com |

| Esterification | 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 1. Dimethyl sulfate 2. Potassium carbonate | Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate chemicalbook.com |

| Esterification | 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 1. Alcohol (R-OH) 2. Acid catalyst (e.g., H₂SO₄) | Corresponding Ester (R-OOC-C₆H₁₀O-CH₃) asianpubs.org |

Synthesis of Alcohols and Amines

The aldehyde can be transformed into other key functional groups, namely primary alcohols and amines, through reduction and reductive amination, respectively.

Reduction to Alcohols: The formyl group is readily reduced to a primary alcohol, yielding (4-methyltetrahydro-2H-pyran-4-yl)methanol . This is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, often in an alcoholic solvent like methanol or ethanol. openstax.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used, which also effectively reduces the aldehyde to the primary alcohol. openstax.orglibretexts.orgchemguide.co.uk

Reductive Amination to Amines: Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the aldehyde. nih.gov This one-pot reaction involves two main steps: the initial reaction of the aldehyde with an amine (ammonia for a primary amine, a primary amine for a secondary amine, etc.) to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate. organic-chemistry.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This versatile method allows for the introduction of a wide range of nitrogen-containing functional groups. organic-chemistry.orgmdpi.com

Table 4: Synthesis of Alcohol and Amine Derivatives

| Transformation | Amine/Ammonia Source | Reducing Agent | Product |

| Reduction | N/A | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (4-Methyltetrahydro-2H-pyran-4-yl)methanol openstax.org |

| Reductive Amination (Primary Amine) | Ammonia (NH₃) | NaBH₃CN or Catalytic Hydrogenation | (4-Methyltetrahydro-2H-pyran-4-yl)methanamine organic-chemistry.org |

| Reductive Amination (Secondary Amine) | Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-alkyl-(4-methyltetrahydro-2H-pyran-4-yl)methanamine organic-chemistry.org |

| Reductive Amination (Tertiary Amine) | Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | N,N-dialkyl-(4-methyltetrahydro-2H-pyran-4-yl)methanamine nih.gov |

Formation of Complex Polycyclic Structures

This compound serves as a versatile building block for the synthesis of more complex molecular architectures, including polycyclic systems. The reactivity of the aldehyde group can be harnessed in tandem or cascade reactions to construct additional rings onto the existing tetrahydropyran framework.

One powerful strategy is the Prins cyclization and its variants. beilstein-journals.org In a typical Prins reaction, an alkene and an aldehyde react in the presence of an acid catalyst to form a tetrahydropyran ring. researchgate.net By designing a substrate derived from this compound that also contains a suitably positioned alkene or other nucleophilic moiety, an intramolecular Prins-type cyclization can be triggered. This would lead to the formation of a fused or spirocyclic polycyclic system. For instance, converting the aldehyde to a homoallylic alcohol derivative could set the stage for a subsequent acid-catalyzed cyclization, creating a second ring. beilstein-journals.orgntu.edu.sg

Tandem reactions, such as Michael-Aldol or Diels-Alder-cyclization sequences, offer another route to polycyclic structures. btcpharmtech.com A derivative of the aldehyde could be designed to participate as a key component in such a cascade. For example, an α,β-unsaturated derivative formed from the aldehyde could act as a dienophile in a Diels-Alder reaction or as a Michael acceptor, with subsequent intramolecular reactions closing a second ring system. The stereoselective formation of polysubstituted rings through such multi-step, one-pot processes is a highly efficient strategy in modern organic synthesis. whiterose.ac.uknih.gov

Applications of 4 Methyltetrahydro 2h Pyran 4 Carbaldehyde in Advanced Organic Synthesis and Medicinal Chemistry

As a Building Block in the Synthesis of Complex Organic Molecules

4-Methyltetrahydro-2H-pyran-4-carbaldehyde serves as a valuable precursor in the synthesis of a variety of complex organic structures. aaronchem.com The presence of a reactive aldehyde group on a stable cyclic ether backbone allows for a wide range of chemical transformations, making it an attractive starting material for creating diverse molecular frameworks. aaronchem.com

The tetrahydropyran (B127337) (THP) moiety is a common structural motif found in a vast array of natural products, including lactones and polypropionates, which often exhibit significant biological activity. While the direct application of this compound in the total synthesis of specific lactone or polypropionate natural products is not extensively documented in publicly available literature, its structural elements are highly relevant. Synthetic strategies often target the incorporation of substituted THP rings. The aldehyde functionality of this compound is a prime site for chain extension reactions, such as aldol (B89426) additions or Wittig reactions, which are fundamental steps in the assembly of polypropionate chains. Subsequent oxidation and cyclization could, in principle, lead to the formation of lactone rings. The methyl group at the C4 position provides a stereocenter that can influence the diastereoselectivity of subsequent reactions, a crucial aspect in the synthesis of complex natural products.

There are documented instances of this compound being incorporated into biologically active scaffolds, particularly in the development of novel therapeutic agents. For example, this aldehyde has been utilized in the synthesis of cell proliferation inhibitors. google.com In a specific application, it was reacted with (S)-(+)-phenylglycinol, followed by the addition of trimethylsilyl (B98337) cyanide, to form a more complex intermediate. google.com This reaction demonstrates the utility of the aldehyde as a key component in the construction of larger, biologically relevant molecules. The resulting structures are investigated for their potential as anticancer agents, highlighting the importance of the 4-methyltetrahydropyran moiety in the design of new drug candidates. google.com

Role in the Development of Pharmaceutical Precursors and Medicinal Agents

The structural attributes of this compound make it a valuable component in the field of medicinal chemistry. The tetrahydropyran ring is a recognized privileged scaffold in drug discovery, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.

This compound has been employed in the synthesis of molecules with potential therapeutic applications. In one notable example, it was used in the preparation of apoptosis-inducing agents for the treatment of cancer. epo.org The synthesis involved a drop-wise addition of a dichloromethane (B109758) solution of this compound to another reactant, followed by stirring at room temperature. epo.org This reaction highlights its role as a reactive building block for creating novel compounds with potential as anticancer therapies. The ability to readily participate in such reactions makes it a useful component for generating libraries of diverse compounds for high-throughput screening to identify new drug leads.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | (S)-(+)-Phenylglycinol | Intermediate for cell proliferation inhibitors | Anticancer agents |

| This compound | Amine-containing scaffold | Apoptosis-inducing agents | Anticancer and autoimmune diseases |

While specific and comprehensive structure-activity relationship (SAR) studies focused solely on derivatives of this compound are not widely reported in the current scientific literature, the general importance of the tetrahydropyran scaffold in medicinal chemistry is well-established. The methyl group and the aldehyde functionality of this particular compound offer clear points for chemical modification. By systematically altering these groups—for instance, by reducing the aldehyde to an alcohol, oxidizing it to a carboxylic acid, or converting it into various other functional groups—researchers could generate a library of analogues. Screening these derivatives for biological activity would provide valuable SAR data, elucidating the structural requirements for a desired therapeutic effect and guiding the design of more potent and selective drug candidates.

Advanced Material Science Applications (Hypothetical/Exploratory)

While the primary applications of this compound have been in organic synthesis and medicinal chemistry, its chemical functionalities suggest potential, albeit hypothetical, applications in material science. The aldehyde group can participate in polymerization reactions, for example, through condensation with phenols or amines to form resins. The incorporation of the 4-methyltetrahydropyran unit into a polymer backbone could impart specific properties such as increased thermal stability, altered solubility, or enhanced biodegradability. Furthermore, the polarity of the ether linkage within the ring could influence the dielectric properties of the resulting material. In the realm of functional materials, the aldehyde could be used to tether this scaffold to surfaces, nanoparticles, or other macromolecules, potentially creating novel materials for applications in areas such as specialized coatings, drug delivery systems, or as components in liquid crystal displays. These potential applications remain exploratory and would require dedicated research to be realized.

Polymer Chemistry Building Blocks

The direct use of this compound as a monomer in polymerization is not prominently featured in existing literature. The tetrahydropyran ring is generally stable and not susceptible to ring-opening polymerization under common conditions, unlike some of its five-membered counterparts like tetrahydrofuran. However, the true potential of this compound as a building block for polymers lies in the chemical modification of its reactive aldehyde group.

By reducing the aldehyde functionality to a primary alcohol, this compound can be converted into 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran . This transformation creates a cyclic diol, a class of monomers known to impart unique properties to condensation polymers such as polyesters and polyurethanes.

The incorporation of such a rigid, cyclic diol into a polymer backbone can significantly influence the material's properties. rsc.orgresearchgate.net For instance, the non-planar structure of the tetrahydropyran ring can disrupt chain packing and reduce crystallinity, leading to amorphous polymers with high transparency. rsc.org Concurrently, the rigidity of the ring structure can increase the glass transition temperature (Tg) of the resulting polymers, enhancing their thermal stability and mechanical strength compared to polymers made from linear aliphatic diols. core.ac.uksemanticscholar.org

Table 1: Hypothetical Properties of Polymers Derived from 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran

| Polymer Type | Potential Monomer Co-reactants | Expected Impact of the Cyclic Diol | Potential Applications |

| Polyester | Terephthalic acid, Adipic acid | Increased Tg, enhanced thermal stability, improved mechanical strength, potentially amorphous with high clarity. rsc.orgcore.ac.uk | High-performance coatings, specialty packaging, engineering plastics. |

| Polyurethane | Methylene diphenyl diisocyanate (MDI), Isophorone diisocyanate (IPDI) | Enhanced hardness, improved thermal stability, good hydrolytic stability due to the ether linkage in the diol. elsevierpure.comacs.org | Elastomers, foams, adhesives, and coatings with improved durability. |

The synthesis of these polymers would typically involve a polycondensation reaction where the hydroxyl groups of the diol react with the functional groups of a co-monomer, such as a dicarboxylic acid for polyesters or a diisocyanate for polyurethanes. semanticscholar.orgelsevierpure.com

Specialty Chemical Applications

The structure of this compound makes it a promising candidate for applications in the realm of specialty chemicals, particularly as a fragrance ingredient or an intermediate in fine chemical synthesis. chimia.chtaylorandfrancis.com

The tetrahydropyran motif is a common feature in a variety of natural and synthetic fragrance compounds. nih.govnih.govnih.gov The Prins cyclization is a notable synthetic route for creating such substituted tetrahydropyrans, which are valued for their diverse and often complex scent profiles. nih.govnih.govbeilstein-journals.org Aldehydes themselves are a well-established class of fragrance molecules, often contributing to fresh, green, or floral notes. google.comgoogle.com The combination of the tetrahydropyran ring and the aldehyde group in this compound suggests it could possess unique olfactory properties.

While specific sensory data for this compound is not publicly available, its structural similarity to known fragrance ingredients allows for speculation on its potential scent profile. It could conceivably contribute to woody, fruity, or floral notes, making it a valuable component in perfumery.

Table 2: Examples of Tetrahydropyran Derivatives Used as Fragrance Compounds

| Compound Name | CAS Number | Scent Profile |

| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | 63500-71-0 | Floral, fresh, muguet (lily-of-the-valley) |

| Rose oxide (e.g., cis-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran) | 16409-43-1 | Floral, rose, geranium |

| Linalool oxide (furanoid/pyranoid) | 60047-17-8 / 5989-33-3 | Floral, sweet, woody |

Beyond fragrances, as a functionalized heterocyclic compound, this compound serves as a valuable intermediate or building block in organic synthesis. taylorandfrancis.comresearchgate.net The aldehyde group can undergo a wide range of chemical transformations, including:

Oxidation to form the corresponding carboxylic acid, 4-Methyltetrahydro-2H-pyran-4-carboxylic acid.

Reductive amination to produce various amine derivatives.

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Aldol and Knoevenagel condensations to create more complex carbon skeletons.

These reactions open pathways to a diverse array of more complex molecules that could find use in the pharmaceutical, agrochemical, and materials science industries. frontiersin.orgnih.gov The synthesis of functionalized tetrahydropyran rings is an active area of research, particularly for applications in natural product synthesis and medicinal chemistry. nih.govbeilstein-journals.org

Analytical Methodologies for Characterization and Purity Assessment in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde by probing the interactions of its molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aldehyde proton (CHO) is expected to produce a highly characteristic signal in the downfield region, typically between 9-10 ppm. oregonstate.edu This distinct chemical shift is a key identifier for the aldehyde functional group. The protons on the tetrahydropyran (B127337) ring and the methyl group would appear further upfield, with their chemical shifts and splitting patterns providing precise information about their connectivity and spatial relationships. For comparison, a predicted ¹H NMR spectrum for the related compound Tetrahydro-2H-pyran-4-carbaldehyde shows the aldehyde proton as a singlet at 9.62 ppm. ichemical.com

¹³C NMR: The carbon-13 NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group at the low-field end of the spectrum, generally above 190 ppm. oregonstate.edu The quaternary carbon at the 4-position, bonded to the methyl and aldehyde groups, would also have a distinct chemical shift. The remaining carbons of the methyl group and the tetrahydropyran ring would appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (molecular weight: 128.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation patterns for aldehydes include α-cleavage, which would involve the loss of the hydrogen atom from the aldehyde group (M-1 peak) or the entire formyl group (M-29 peak). libretexts.orgwhitman.edumiamioh.edu Another potential fragmentation is the McLafferty rearrangement if the structural conformation allows. oregonstate.eduwhitman.eduyoutube.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by two key absorptions characteristic of the aldehyde group:

A strong, sharp peak for the carbonyl (C=O) stretch, which for a saturated aliphatic aldehyde typically appears in the range of 1740-1720 cm⁻¹. tutorchase.comorgchemboulder.comopenstax.org

Two distinct, weaker peaks corresponding to the C-H stretch of the aldehyde group, typically found around 2830-2695 cm⁻¹, with a notable band near 2720 cm⁻¹. tutorchase.comorgchemboulder.compressbooks.pub The presence of this pair of peaks is a strong confirmation of an aldehyde functional group. oregonstate.edujove.com

The table below summarizes the expected spectroscopic data for the structural confirmation of this compound.

| Technique | Structural Feature | Expected Observation |

| ¹H NMR | Aldehyde Proton (CHO) | Signal at δ 9-10 ppm |

| Ring & Methyl Protons | Signals in the upfield region (δ 1-4 ppm) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal at δ >190 ppm |

| Ring & Methyl Carbons | Signals in the upfield region | |

| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z ≈ 128 |

| Fragmentation | Common losses: H (M-1), CHO (M-29) | |

| IR Spec. | Carbonyl Stretch (C=O) | Strong, sharp absorption at ~1740-1720 cm⁻¹ |

| Aldehyde C-H Stretch | Two weak absorptions at ~2720 and ~2820 cm⁻¹ |

Chromatographic Methods for Purity Analysis and Isomer Separation (e.g., Chiral GC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org It is crucial for assessing the purity of this compound and for separating its stereoisomers.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a highly effective technique for determining the purity of volatile compounds like this compound. wikipedia.orgtricliniclabs.com In this method, the sample is vaporized and passed through a column with a stationary phase. Components of the sample travel through the column at different rates depending on their physical properties, such as boiling point and polarity, allowing for their separation. wikipedia.org The output, a chromatogram, shows peaks corresponding to each component. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks. High-purity carrier gases are essential for achieving a stable baseline and accurate quantification. organomation.com For related tetrahydropyran derivatives, GC is the standard method cited for purity assessment, with typical purities reported as >95.0%.

Chiral Gas Chromatography for Isomer Separation

Since the carbon atom at the 4-position of this compound is a stereocenter, the compound can exist as a pair of enantiomers (R and S forms). Chiral gas chromatography is a specialized technique used to separate these enantiomers. azom.com This is achieved by using a chiral stationary phase (CSP) within the GC column. nih.gov The enantiomers interact differently with the chiral selector in the stationary phase, forming transient diastereomeric complexes with slightly different stabilities. azom.com This difference in interaction energy leads to different retention times, allowing for their separation and quantification. chromatographyonline.com Modified cyclodextrins are among the most common and effective CSPs used for the GC separation of a wide variety of chiral compounds. chromatographyonline.com

The table below outlines the application of chromatographic methods for this compound.

| Technique | Purpose | Principle of Separation | Information Obtained |

| Gas Chromatography (GC) | Purity Assessment | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Percentage purity, detection of volatile impurities. |

| Chiral Gas Chromatography | Enantiomer Separation | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Enantiomeric ratio (e.g., % R vs. % S), enantiomeric excess (ee). |

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray crystallography, specifically single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. youtube.comuq.edu.au

The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. creativebiomart.net The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. azolifesciences.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. youtube.com This map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

The primary prerequisite for this analysis is the ability to grow a suitable single crystal of this compound, which can be a challenging step. creativebiomart.net To date, there is no publicly available data from crystallographic analysis for this specific compound, meaning its crystal structure has not been reported in the literature. If a crystal structure were determined, it would provide unambiguous confirmation of the compound's constitution and stereochemistry. numberanalytics.com

Future Perspectives and Unexplored Research Avenues for 4 Methyltetrahydro 2h Pyran 4 Carbaldehyde

Development of Novel Synthetic Pathways

The creation of the sterically congested quaternary center in 4-Methyltetrahydro-2H-pyran-4-carbaldehyde remains a synthetic challenge. Future research is expected to focus on developing more direct and atom-economical routes.

Bio-inspired Synthesis: Engineering metabolic pathways in microorganisms or using isolated enzymes could offer a green and highly selective method for constructing the tetrahydropyran (B127337) ring and installing the functional groups. nih.gov This approach could mimic natural biosynthetic processes to achieve high levels of stereocontrol. nih.gov

Photocatalytic Methods: The use of visible-light photocatalysis could enable novel bond formations under mild conditions. beilstein-journals.org Researchers might explore radical-based strategies for the construction of the core structure, potentially offering new disconnection approaches that are not feasible with traditional ionic chemistry.

Advanced Cycloaddition Reactions: Exploration of novel cycloaddition strategies, such as formal [3+3] cycloadditions, could provide a direct route to the polysubstituted 4H-pyran core, which can then be selectively reduced. researchgate.net Developing catalytic and enantioselective versions of these reactions would be a significant step forward.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for non-natural substrates. |

| Visible-Light Photocatalysis | Access to novel reactivity, mild conditions, use of renewable energy. | Controlling selectivity in highly reactive radical-based processes. |

| Catalytic Cycloadditions | High atom economy, rapid construction of complexity. | Development of catalysts for accessing the specific substitution pattern. |

Exploration of New Catalytic Systems for Enantioselective Transformations

Achiral synthesis of this compound results in a racemic mixture. The development of enantioselective catalytic systems is crucial for its potential applications in life sciences and materials where chirality is critical.

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) or bifunctional organocatalysts like thioureas could be employed for the asymmetric construction of the tetrahydropyran ring. researchgate.netresearchgate.net These catalysts are known to effectively create chiral centers in a variety of molecular scaffolds. researchgate.net

Transition Metal Catalysis: The development of new chiral transition metal complexes, for instance based on iridium or ruthenium, could facilitate enantioselective hydrogen auto-transfer reactions or reductive couplings to set the chiral quaternary center. nih.gov

Photocatalytic Deracemization: A particularly innovative approach would be the development of a tricatalytic system that combines a photocatalyst, a hydrogen atom transfer (HAT) catalyst, and a chiral catalyst to deracemize the racemic aldehyde, converting it into a single enantiomer. beilstein-journals.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govflinders.edu.au

Improved Safety and Efficiency: Many synthetic steps can be hazardous in batch production. Flow chemistry confines reactions to small volumes within a reactor, allowing for better temperature control and safer handling of reactive intermediates. springernature.com This could significantly improve the efficiency and safety of synthesizing this compound. nih.gov

Automated Multi-step Synthesis: Integrating the synthesis into an automated, multi-step continuous flow system would enable the on-demand production of the compound and its derivatives. flinders.edu.authieme.de Such platforms can telescope multiple reaction steps, eliminating the need for intermediate isolation and purification, thereby reducing waste and production time. nih.gov

Scalability: Flow chemistry systems are inherently more scalable than batch reactors. Scaling up production simply involves running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up batch equipment. nih.govrsc.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reactor volumes and better control. springernature.com |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Simpler scale-up by extending run time or parallelization. nih.gov |

| Reproducibility | Can be variable due to mixing and heat transfer issues. | High reproducibility due to precise control over parameters. nih.gov |

| Automation | Difficult to fully automate multi-step processes. | Readily integrated with automated pumps, reactors, and purification units. thieme.de |

Advanced Applications in Chemical Biology and Materials Science

The aldehyde functional group is a versatile handle for bioconjugation and material functionalization. Future research could explore the use of this compound as a novel building block.

Chemical Probes: The compound could be functionalized to create chemical probes for studying biological systems. The tetrahydropyran scaffold can impart favorable pharmacokinetic properties, and the aldehyde can be used to link the probe to proteins or other biomolecules.

Polymer and Material Science: As a monomer or cross-linking agent, the bifunctional nature of the molecule could be exploited in polymer synthesis. The rigid tetrahydropyran ring could introduce unique thermal and mechanical properties to new materials. Its derivatives could also find use in the synthesis of novel frameworks, such as metal-organic frameworks (MOFs). rsc.org

Sustainability and Scalability of Synthetic Processes

Future development must prioritize green chemistry principles to ensure that the synthesis of this compound is environmentally responsible and economically viable on a large scale. rsc.org

Green Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents.

Catalyst Recycling: For catalytic processes, developing methods for the efficient recovery and reuse of expensive metal or organocatalysts is essential for sustainability. thieme.de

Process Intensification: The use of continuous flow microreactors can lead to significant process intensification, reducing energy consumption, solvent usage, and waste generation compared to traditional batch methods. rsc.org A life-cycle assessment of the synthetic route will be crucial to identify and mitigate environmental impacts.

Q & A

Q. Key Considerations :

- Oxidizing Agents : PCC or Dess-Martin periodinane minimize over-oxidation to carboxylic acids.

- Solvent Choice : Anhydrous solvents (e.g., CH₂Cl₂) improve reaction efficiency .

- Temperature : Reactions are often conducted at 0–25°C to control exothermicity.

How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound derivatives?

Advanced Research Question

Discrepancies in yields may arise from variations in reagent purity, solvent drying methods, or catalytic systems. For example, AI-driven retrosynthetic analysis (e.g., using Template_relevance models) can identify overlooked variables, such as trace moisture in solvents or competing side reactions (e.g., ring-opening under acidic conditions) . Systematic validation through controlled experiments (e.g., repeating reactions with rigorously dried solvents or alternative catalysts) is critical.

Q. Methodological Framework :

- Control Experiments : Compare yields under anhydrous vs. ambient conditions.

- In-Situ Monitoring : Use HPLC or NMR to track intermediate formation .

- Computational Modeling : Density Functional Theory (DFT) can predict energetically favorable pathways and explain yield variations .

What analytical techniques are most effective for characterizing this compound and its intermediates?

Basic Research Question

Advanced Tip : Dynamic NMR can resolve conformational equilibria in the tetrahydropyran ring, which affects reactivity .